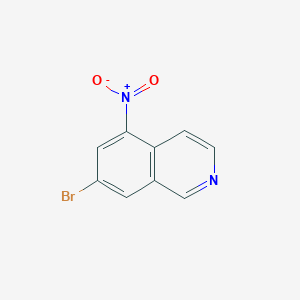

7-Bromo-5-nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5BrN2O2 |

|---|---|

Poids moléculaire |

253.05 g/mol |

Nom IUPAC |

7-bromo-5-nitroisoquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-5-11-2-1-8(6)9(4-7)12(13)14/h1-5H |

Clé InChI |

AFCAXUDCBMAYMO-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC2=C1C(=CC(=C2)Br)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 7 Bromo 5 Nitroisoquinoline

Strategies for Regioselective Functionalization of the Isoquinoline (B145761) Core

The isoquinoline scaffold is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of the isoquinoline ring towards electrophilic substitution is influenced by the nitrogen atom, which deactivates the pyridine ring and directs substitution to the benzene ring, primarily at the C5 and C8 positions. However, obtaining specific substitution patterns, such as in 7-bromo-5-nitroisoquinoline, necessitates regioselective synthetic methods.

Multi-step Synthetic Routes to Bromo-nitroisoquinolines

The synthesis of bromo-nitroisoquinolines is often accomplished through multi-step sequences that allow for the controlled introduction of each functional group.

A common and established approach for the synthesis of bromo-nitroisoquinolines involves a sequential two-step process: bromination followed by nitration, or vice versa. The order of these steps is crucial for achieving the desired isomer.

For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) can be achieved by first brominating isoquinoline to yield 5-bromoisoquinoline (B27571), followed by nitration. researchgate.netgoogle.comgoogle.com The initial bromination is typically carried out using a brominating agent in the presence of a strong acid. The subsequent nitration of the 5-bromoisoquinoline intermediate then selectively introduces a nitro group at the C8 position. researchgate.net This selectivity is governed by the directing effects of the existing bromo substituent and the protonated nitrogen atom in the acidic medium.

Conversely, starting with the nitration of isoquinoline yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. rushim.ru Subsequent bromination of this mixture would lead to a variety of bromonitroisoquinoline isomers, making the isolation of a specific product challenging. Therefore, the sequence of reactions plays a pivotal role in the regiochemical outcome.

A plausible, though less direct, route to this compound could involve the synthesis of 7-bromoisoquinoline (B118868) as a key intermediate. However, the direct synthesis of 7-bromoisoquinoline is challenging due to the preferential substitution at the 5 and 8 positions. google.com Once obtained, the nitration of 7-bromoisoquinoline would then be expected to yield this compound, among other potential isomers, due to the directing effects of the bromo group and the isoquinoline nitrogen.

Table 1: Sequential Bromination and Nitration for 5-Bromo-8-nitroisoquinoline

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Bromination | Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | 5-Bromoisoquinoline | google.comorgsyn.org |

| 2. Nitration | 5-Bromoisoquinoline | Potassium nitrate (B79036), H₂SO₄ | 5-Bromo-8-nitroisoquinoline |

To improve efficiency and reduce the need for isolating intermediates, one-pot procedures for the synthesis of bromo-nitroisoquinolines have been developed. These methods combine the bromination and nitration steps into a single reaction vessel.

While a direct one-pot synthesis of this compound has not been explicitly detailed in the provided context, the principles of this methodology could potentially be adapted. This would likely require a starting material other than isoquinoline itself, or a highly regioselective catalyst system to direct the substitutions to the 5 and 7 positions.

Approaches for Introducing Bromine and Nitro Groups at Specific Positions

Achieving the specific 7-bromo-5-nitro substitution pattern requires precise control over the regioselectivity of both the bromination and nitration reactions.

The bromination of isoquinoline in strong acidic media, such as concentrated sulfuric acid, is a key technique for achieving regioselectivity. When isoquinoline is dissolved in a strong acid, the nitrogen atom is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the benzene ring.

The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (e.g., -20°C to -25°C) has been shown to be an effective method for the selective bromination of isoquinoline at the C5 position. google.comorgsyn.org Careful temperature control is crucial to prevent the formation of the 8-bromo isomer. orgsyn.org This method is advantageous as it utilizes readily available and relatively inexpensive reagents. orgsyn.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromonium ion (or its equivalent) generated from NBS attacks the electron-rich C5 position of the isoquinolinium ion.

For the synthesis of a 7-bromo derivative, alternative strategies are necessary. One approach involves starting with a pre-functionalized isoquinoline that directs bromination to the C7 position. Another potential route is through a Sandmeyer-type reaction starting from 7-aminoisoquinoline, although this can be a multi-step process. google.com

Table 2: Directed Bromination of Isoquinoline

| Substrate | Brominating Agent | Solvent/Acid | Temperature | Major Product | Reference |

|---|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |

| Isoquinoline | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -20°C | 5-Bromoisoquinoline | google.com |

The nitration of isoquinoline and its bromo derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, or a salt like potassium nitrate in sulfuric acid. In a strong acidic medium, the nitronium ion (NO₂⁺) is the active electrophile.

The nitration of unsubstituted isoquinoline generally yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. rushim.ru The presence of a deactivating bromo-substituent on the benzene ring of isoquinoline influences the position of subsequent nitration. For example, the nitration of 5-bromoisoquinoline predominantly yields 5-bromo-8-nitroisoquinoline. researchgate.net The incoming nitro group is directed to the C8 position due to the electronic effects of the bromo group and the protonated nitrogen.

To synthesize this compound, the nitration of a 7-bromoisoquinoline precursor would be the logical step. The bromo group at C7 is an ortho-, para-director. In the context of the isoquinoline ring system under nitrating conditions, the directing influence would favor substitution at the C5 and C8 positions. Therefore, the nitration of 7-bromoisoquinoline is expected to produce a mixture of this compound and 7-bromo-8-nitroisoquinoline. The separation of these isomers would then be necessary to isolate the desired product.

Table 3: Nitration of Bromo-isoquinoline Precursors

| Substrate | Nitrating Agent | Solvent/Acid | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 5-Bromoisoquinoline | Potassium nitrate | Concentrated H₂SO₄ | <10°C | 5-Bromo-8-nitroisoquinoline | |

| 7-Isopropylisoquinoline | HNO₃/H₂SO₄ | - | - | 1-Bromo-5-nitro-7-isopropylisoquinoline* | vulcanchem.com |

Advanced Synthetic Transformations Leading to Bromo-nitroisoquinolines

The introduction of both a bromine atom and a nitro group onto the isoquinoline core necessitates sophisticated synthetic approaches to ensure the desired substitution pattern. Advanced methodologies, including diazotization-mediated halogenation and microwave-assisted protocols, offer powerful tools to achieve this.

Diazotization-Mediated Halogenation Strategies for Bromo-isoquinolines

The Sandmeyer and related diazotization reactions are cornerstone strategies for the introduction of halogens onto aromatic rings, including the isoquinoline system. This method is particularly valuable when direct halogenation is either unselective or leads to undesired isomers. The synthesis of a bromo-isoquinoline precursor via this route typically involves the transformation of an aminoisoquinoline into a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. researchgate.net

A plausible synthetic pathway to 7-bromoisoquinoline, a key precursor to the title compound, initiates with 1,2,3,4-tetrahydroisoquinoline. This starting material undergoes dehydrogenation to yield isoquinoline, which is subsequently nitrated to produce 7-nitroisoquinoline. The nitro group is then reduced to an amino group, affording 7-aminoisoquinoline. Finally, a diazotization reaction on 7-aminoisoquinoline, followed by treatment with a bromine source, yields 7-bromoisoquinoline. google.com While classic Sandmeyer reactions often utilize aqueous acidic conditions, newer methods employ non-aqueous solvents and reagents like tert-butyl nitrite (B80452) and benzyltrimethylammonium (B79724) bromide, which can offer milder reaction conditions and are applicable to acid-sensitive substrates. google.com

The conversion of aromatic amines to aromatic bromides through diazotization is a well-established and versatile method. google.com However, the success of this reaction is highly dependent on the stability of the intermediate diazonium salt and the reaction conditions, which must be carefully controlled to avoid decomposition and the formation of by-products. google.com

Microwave-Assisted Synthetic Protocols in Isoquinoline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinolines. Microwave irradiation can significantly reduce reaction times for palladium-catalyzed coupling and annulation reactions used to construct the isoquinoline skeleton. acs.org For instance, a one-pot synthesis of substituted isoquinolines has been developed involving the sequential coupling-imination-annulation of ortho-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) under microwave irradiation, achieving moderate to excellent yields. acs.org

While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles of microwave chemistry suggest its potential applicability. For instance, the nitration or bromination steps could potentially be accelerated under microwave conditions. Research on related isoquinoline derivatives has demonstrated the benefits of microwave irradiation, including dramatically reduced reaction times, improved yields, and enhanced selectivity. The application of microwave-assisted protocols could, therefore, offer a more efficient and environmentally friendly route to this compound and its intermediates.

Synthesis of Related Bromo-nitroisoquinoline Isomers and Analogues for Comparative Studies

The synthesis and characterization of isomers of this compound are crucial for comparative studies, allowing for a deeper understanding of structure-activity relationships and analytical differentiation. The synthesis of 5-bromo-8-nitroisoquinoline is well-documented and provides a valuable point of comparison.

A common and efficient method for the synthesis of 5-bromo-8-nitroisoquinoline is a one-pot procedure starting from isoquinoline. orgsyn.org This process involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25 °C to -18 °C) to selectively form 5-bromoisoquinoline. orgsyn.org Careful temperature control is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer, which is difficult to separate. orgsyn.org Following the bromination, potassium nitrate is added to the reaction mixture to effect nitration at the 8-position, yielding 5-bromo-8-nitroisoquinoline. orgsyn.org

Other bromo-nitroisoquinoline isomers, such as 6-bromo-5-nitroisoquinoline, are also of interest for comparative purposes and are synthesized as intermediates for various biologically active compounds. lookchem.com The synthesis of 4-bromo-5-nitro-isoquinoline-1-carbaldehyde (B1278614) involves a sequential nitration, bromination, and formylation of the isoquinoline scaffold.

The synthesis of these isomers often involves similar reagents and conditions, with the regiochemical outcome being highly dependent on the directing effects of the substituents already present on the isoquinoline ring and the reaction conditions employed.

Purification and Isolation Techniques for Bromo-nitroisoquinoline Compounds

The purification of bromo-nitroisoquinoline compounds is a critical step to obtain products of high purity, essential for their use in further research and applications. Common techniques include recrystallization and column chromatography.

For 5-bromo-8-nitroisoquinoline, a typical purification procedure involves recrystallization from a mixture of heptane (B126788) and toluene. orgsyn.org The crude product is suspended in the solvent mixture, heated to reflux, and then filtered while hot to remove insoluble impurities. orgsyn.org The filtrate is then allowed to cool slowly, leading to the crystallization of the purified product. orgsyn.org

Column chromatography is another powerful technique for separating isomers and removing impurities. For instance, 5-bromo-8-nitroisoquinoline can be purified by column chromatography on silica (B1680970) gel using a solvent system of dichloromethane (B109758) and diethyl ether. orgsyn.org Similarly, 5-bromoisoquinoline can be purified using a mixture of dichloromethane and ethyl acetate. orgsyn.org The choice of eluent is crucial for achieving good separation.

The selection of the appropriate purification method depends on the specific properties of the compound and the nature of the impurities. A combination of recrystallization and chromatography is often employed to achieve the desired level of purity. For instance, after an initial purification by recrystallization, column chromatography can be used to remove any remaining isomeric impurities. orgsyn.orgorgsyn.org

Chemical Reactivity and Transformational Chemistry of 7 Bromo 5 Nitroisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.comlumenlearning.com In the case of the isoquinoline scaffold, the reactivity towards electrophiles is significantly influenced by the nitrogen atom within the heterocyclic ring. The nitrogen atom deactivates the pyridine (B92270) ring and directs incoming electrophiles to the benzene (B151609) portion of the molecule, primarily at the C5 and C8 positions.

However, the 7-bromo-5-nitroisoquinoline molecule already possesses two substituents on its benzene ring, both of which are deactivating. The nitro group at C5 is a powerful deactivating group due to its strong electron-withdrawing nature, which substantially reduces the nucleophilicity of the aromatic ring. The bromine atom at C7 is also deactivating, albeit less so than the nitro group.

Consequently, subjecting this compound to further electrophilic aromatic substitution is exceptionally challenging. The cumulative deactivating effect of both the bromo and the nitro substituents renders the aromatic nucleus highly electron-deficient and thus unreactive towards most electrophiles. Under forcing conditions, if a reaction were to occur, the directing effects of the existing substituents would predict substitution at the C8 position, which is ortho to the C7-bromo group and meta to the C5-nitro group. Nevertheless, such reactions are not synthetically practical due to the profound deactivation of the ring system.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While deactivated towards electrophilic attack, the electronic structure of this compound is primed for Nucleophilic Aromatic Substitution (SNAr). This reactivity is a direct consequence of the potent electron-withdrawing nitro group positioned on the ring.

Activation of Halogen by the Nitro Group for SNAr

The SNAr mechanism requires the presence of a strong electron-withdrawing group positioned ortho or para to a suitable leaving group, such as a halogen. youtube.com In this compound, the nitro group at the C5 position is para to the bromine atom at the C7 position. This geometric arrangement is ideal for activating the C7 carbon for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization for the intermediate, thereby lowering the activation energy for the initial nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com The subsequent fast step involves the expulsion of the bromide leaving group, which restores the aromaticity of the ring and yields the substituted product.

Formation of Substituted Amino-isoquinolines via SNAr

A synthetically valuable application of the SNAr reactivity of this compound is its reaction with various amine nucleophiles. This pathway provides access to a range of 5-nitro-7-(substituted-amino)isoquinolines. The reaction is typically performed by heating the substrate with a primary or secondary amine, sometimes in the presence of a base.

| Amine Nucleophile | Product | Structural Formula of Product |

|---|---|---|

| Ammonia (NH₃) | 7-Amino-5-nitroisoquinoline | C₉H₆N₂O₂ |

| Methylamine (CH₃NH₂) | 7-(Methylamino)-5-nitroisoquinoline | C₁₀H₈N₂O₂ |

| Dimethylamine ((CH₃)₂NH) | 7-(Dimethylamino)-5-nitroisoquinoline | C₁₁H₁₀N₂O₂ |

| Piperidine (C₅H₁₁N) | 7-(Piperidin-1-yl)-5-nitroisoquinoline | C₁₄H₁₄N₂O₂ |

Reduction Chemistry of the Nitro Functionality

The nitro group is one of the most versatile functional groups in organic synthesis, in large part due to its facile reduction to an amino group. orgsyn.orgwikipedia.org This transformation is a key step in the synthetic utility of this compound.

Conversion to Amino-isoquinoline Derivatives

The reduction of the C5-nitro group in this compound yields 5-amino-7-bromoisoquinoline. This conversion transforms the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the isoquinoline ring. The resulting aromatic amine is a highly valuable intermediate, serving as a precursor for a multitude of further chemical modifications through reactions such as diazotization, acylation, and alkylation. orgsyn.org

Selective Reduction Methodologies

A critical consideration in the reduction of this compound is the chemoselectivity of the process. The chosen reduction method must selectively transform the nitro group while leaving the bromine substituent and the aromatic isoquinoline core intact. Catalytic hydrogenation over palladium on carbon (Pd/C), a common method for nitro reduction, can sometimes lead to undesired hydrodehalogenation (loss of the bromine atom). commonorganicchemistry.com Therefore, alternative methods are often employed to ensure selectivity.

Several methodologies are effective for the selective reduction of aromatic nitro compounds in the presence of halogens. These include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in hydrochloric or acetic acid. commonorganicchemistry.comyoutube.com Catalytic hydrogenation with specific catalysts, such as Raney Nickel, is also known to be effective for nitro group reduction without causing dehalogenation. commonorganicchemistry.com

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Excellent chemoselectivity; tolerates the bromo substituent well. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Aqueous Ethanol, Heat | Classic and cost-effective method; generally preserves aryl halides. commonorganicchemistry.com |

| H₂ / Raney Nickel | Methanol or Ethanol, RT, Pressure | Good for preserving aryl chlorides and bromides where Pd/C might cause dehalogenation. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | A mild reducing agent that can be selective for nitro groups in the presence of other reducible functionalities. |

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromine atom at the C-7 position of this compound is a key functional group for engaging in a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for the creation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura and Stille couplings are cornerstone methods for forming C-C bonds by coupling an organohalide with an organoboron or organotin reagent, respectively. organic-chemistry.orgorganic-chemistry.org For this compound, the C-Br bond at the 7-position serves as the electrophilic site for the palladium catalyst to undergo oxidative addition, initiating the catalytic cycle. harvard.eduwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.org While specific studies detailing the Suzuki coupling of this compound are not prevalent in the surveyed literature, the general applicability of this reaction to bromo-isoquinoline systems is well-established. orgsyn.orgresearchgate.net The reaction would theoretically proceed as shown below, yielding a 7-aryl-5-nitroisoquinoline derivative. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand) and base (e.g., Na₂CO₃, K₃PO₄) would be critical for optimizing the reaction yield and minimizing side reactions. researchgate.netmdpi.com A recent development in Suzuki reactions involves the use of nitroarenes themselves as coupling partners, where the nitro group is displaced; however, this represents a different mode of reactivity than the more conventional coupling at the C-Br bond. mdpi.com

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent as the coupling partner for the aryl bromide. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their reaction conditions can tolerate a vast array of functional groups. wikipedia.orgyoutube.com However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, direct literature examples for this compound are scarce, but the reaction is a standard transformation for aryl bromides. orgsyn.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the rate of Stille couplings. harvard.edu

Table 1: Generalized Scheme for Suzuki and Stille Reactions

| Reaction | Coupling Partner (R-M) | Typical Catalyst | Typical Base/Additive | Product (R at C-7) |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl |

| Stille | Arylstannane | Pd(PPh₃)₄ | CuI (additive) | Aryl |

The Ullmann condensation and the related Goldberg reaction are copper-catalyzed cross-coupling reactions that are particularly effective for forming carbon-heteroatom bonds, such as C-O (ethers), C-N (amines), and C-S (thioethers). scispace.comnih.govorganic-chemistry.org These reactions typically involve coupling an aryl halide with an alcohol, amine, or thiol. The presence of an electron-withdrawing group, such as the nitro group in this compound, on the aryl halide substrate generally activates the C-Br bond toward these nucleophilic coupling reactions.

Goldberg Reaction (C-N Bond Formation): The Goldberg reaction facilitates the arylation of amines and amides. While traditional conditions often required harsh temperatures, modern protocols using specific ligands (e.g., phenanthrolines, amino acids) allow the reaction to proceed under milder conditions. scispace.com The coupling of this compound with various amines or N-heterocycles would provide access to a range of 7-amino-5-nitroisoquinoline derivatives. Copper(I) salts, such as CuI, are typically used as the catalyst, often in combination with a ligand and a base like K₂CO₃ or Cs₂CO₃. nih.govrsc.org

Ullmann Condensation (C-O Bond Formation): The Ullmann condensation is a classic method for synthesizing diaryl ethers by coupling an aryl halide with a phenol (B47542). organic-chemistry.org Similar to the Goldberg reaction, this process is promoted by copper. nih.gov The reaction of this compound with a substituted phenol would yield the corresponding 7-aryloxy-5-nitroisoquinoline. Ligand-free systems using nano-CuO have been developed, and various bases like K₃PO₄ or Cs₂CO₃ are employed. nih.govresearchgate.net

Although specific experimental results for this compound in Goldberg-Ullmann couplings are not detailed in the available literature, the known reactivity of other bromo-isoquinolines and activated aryl halides provides a strong basis for its expected utility in these transformations. nih.gov

Grignard Reactions and Other Organometallic Transformations

Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon nucleophiles used for forming new C-C bonds. researchgate.net However, their application to substrates like this compound is complicated by the presence of the nitro group.

Grignard reagents are typically formed by reacting an aryl halide with magnesium metal. orgsyn.org However, the highly basic and reducing nature of Grignard reagents makes them generally incompatible with nitro groups. The reagent would likely attack the electrophilic nitrogen of the nitro group, leading to its reduction or other side reactions, rather than forming a stable Grignard reagent at the C-7 position.

Similarly, organolithium reagents, which are even more reactive than Grignard reagents, would also be expected to react preferentially with the nitro group. researchgate.net

Despite these challenges, reactions between nitro-aromatics and certain organometallics are not impossible, though they may not proceed via the expected pathway. For instance, studies on the related compound 5-nitroisoquinoline (B18046) have shown that it can react with vinylmagnesium bromide to form complex pyrroloisoquinoline structures, indicating that the organometallic reagent can add to the isoquinoline ring system in a manner other than simple C-Br bond substitution. This suggests that while the formation of a stable Grignard reagent from this compound is unlikely under standard conditions, other complex organometallic transformations might be accessible.

Cycloaddition Reactions and Construction of Isoquinoline-Fused Ring Systems

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic and polycyclic systems in a single step. wikipedia.org The reactivity of a molecule in a cycloaddition is governed by its electronic properties. The this compound molecule contains two distinct ring systems: a pyridine ring and a nitro-substituted benzene ring.

The presence of the strongly electron-withdrawing nitro group makes the benzene portion of the isoquinoline nucleus electron-deficient. This electronic character suggests that it could potentially participate as the diene component in an inverse-electron-demand Diels-Alder reaction. In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile (such as an enamine or an enol ether). Such a transformation would lead to the construction of a new ring fused to the isoquinoline core.

While there is a lack of specific literature examples demonstrating cycloaddition reactions with this compound, the principle is well-established for other electron-deficient nitrogen heterocycles. The successful execution of such a reaction would provide a sophisticated route to complex, isoquinoline-fused ring systems.

Oxidation Reactions of the Isoquinoline Ring System

The oxidation of the isoquinoline ring can lead to different products depending on the reagents used and the substituents present on the ring. The nitrogen atom in the isoquinoline ring can be oxidized by peroxy acids to form an N-oxide.

More vigorous oxidation, for example with potassium permanganate (B83412) (KMnO₄), can lead to cleavage of one of the rings. The outcome is highly dependent on the electronic nature of the substituents. For substituted isoquinolines, the electron-richness of each ring dictates which one is more susceptible to oxidative cleavage.

In the case of 5-nitroisoquinoline, the benzene ring is deactivated by the electron-withdrawing nitro group, making it more resistant to oxidation. Conversely, the pyridine ring is comparatively more electron-rich and thus more susceptible to cleavage. Therefore, oxidation of 5-nitroisoquinoline with KMnO₄ results in the cleavage of the pyridine ring to afford 3-nitrophthalic acid. Based on this precedent, it is highly probable that the oxidation of this compound under similar conditions would also lead to the cleavage of the pyridine ring, yielding 4-bromo-2-nitro-phthalic acid. Hot, acidic, or basic conditions are typically required for such oxidative cleavages with KMnO₄. youtube.com

Advanced Spectroscopic Characterization and Structural Analysis of 7 Bromo 5 Nitroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise regiochemistry of 7-Bromo-5-nitroisoquinoline can be ascertained.

¹H NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five aromatic protons on the isoquinoline (B145761) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the inherent electronic properties of the isoquinoline ring system.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.6 | d | ~5-6 |

| H-4 | ~7.8 | d | ~5-6 |

| H-6 | ~8.4 | d | ~1-2 |

| H-8 | ~8.8 | d | ~1-2 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the nine carbon atoms in this compound will be influenced by the attached substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~145 |

| C-4 | ~122 |

| C-4a | ~130 |

| C-5 | ~150 (due to NO₂) |

| C-6 | ~128 |

| C-7 | ~120 (due to Br) |

| C-8 | ~135 |

| C-8a | ~138 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbon atoms directly attached to the electron-withdrawing nitro group (C-5) and the nitrogen atom (C-1, C-3) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-7) will also exhibit a characteristic chemical shift.

Advanced NMR Techniques for Regiochemical Determination

To definitively confirm the substitution pattern, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would establish the connectivity between adjacent protons, for instance, between H-3 and H-4, and between H-6 and H-8.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (2-3 bonds away). For example, correlations between H-1 and C-3/C-8a, and between H-6 and C-5/C-7/C-8 would be crucial in confirming the 7-bromo and 5-nitro substitution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic C-H and C=C bonds, and the C-Br bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the nitro group and the vibrations of the aromatic ring are typically strong in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| NO₂ | ~1530 and ~1350 | ~1530 and ~1350 | Asymmetric and Symmetric Stretching |

| C-N | ~850 | ~850 | Stretching |

| C-Br | 700-500 | 700-500 | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (252.95 g/mol for the most abundant isotopes, ¹²C₉¹H₅⁷⁹Br¹⁴N₂¹⁶O₂). The isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, would be characteristic of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₅BrN₂O₂).

Expected HR-MS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (C₉H₆BrN₂O₂) | 253.9610 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted isoquinoline. The solvent used can also influence the position and intensity of the absorption bands.

Predicted UV-Vis Absorption Maxima (λmax):

| Solvent | Predicted λmax (nm) |

| Ethanol | ~250-270 and ~320-340 |

| Hexane | ~245-265 and ~315-335 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Computational Chemistry and Theoretical Investigations of Bromo Nitroisoquinolines

Quantum Mechanical Approaches to Molecular Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, offering insights into the electronic behavior of molecules.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. DFT calculations for 7-bromo-5-nitroisoquinoline would be based on determining the electron density of the molecule to calculate its energy and other properties. A typical approach would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the system. These calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a foundational understanding of the molecular orbitals. wikipedia.orgscribd.com More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF method to incorporate electron correlation effects, leading to more accurate energy and property predictions. For a molecule like this compound, these methods could be employed to obtain highly accurate geometric parameters and electronic energies, which can serve as benchmarks for results from other methods like DFT.

Electronic Structure and Molecular Geometry Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is crucial for predicting the chemical behavior of this compound.

Computational methods are used to find the lowest energy structure of a molecule, known as the optimized geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. These parameters provide a detailed picture of the molecular framework. Conformational studies could also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies, although for a rigid aromatic system like this, significant conformational flexibility is not expected.

A hypothetical data table for the optimized geometric parameters of this compound, as would be generated from a DFT calculation, is presented below. Please note, this data is illustrative and not from a published study.

| Parameter | Value |

| C1-N2 Bond Length (Å) | 1.37 |

| N2-C3 Bond Length (Å) | 1.32 |

| C5-N(nitro) Bond Length (Å) | 1.48 |

| C7-Br Bond Length (Å) | 1.90 |

| C1-N2-C3 Bond Angle (°) | 118.5 |

| C4-C5-C6 Bond Angle (°) | 120.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing nitro group would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap and influencing its reactivity in electron transfer processes.

Below is a hypothetical representation of FMO data for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 3.6 |

Simulated Spectroscopic Data and Vibrational Frequency Assignments

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of molecules. For this compound, theoretical calculations would be used to predict its vibrational (infrared and Raman) spectra. By calculating the vibrational frequencies and their corresponding intensities, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=N bending, or NO₂ symmetric and asymmetric stretches. These assignments are crucial for confirming the molecular structure and understanding its dynamic behavior.

Analysis of Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intramolecular interactions. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgq-chem.com This approach allows for the quantitative investigation of charge transfer and orbital interactions between different parts of a molecule.

For this compound, NBO analysis elucidates the electronic interplay between the electron-withdrawing bromine atom and the strongly electron-withdrawing nitro group, and their combined effect on the isoquinoline (B145761) ring system. The analysis focuses on donor-acceptor interactions, which are quantified using second-order perturbation theory. youtube.com These interactions involve the delocalization of electron density from an occupied "donor" NBO (such as a lone pair or a bonding orbital) to an unoccupied "acceptor" NBO (typically an antibonding orbital). wikipedia.org The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions.

In the case of this compound, significant intramolecular interactions are expected to include:

Hyperconjugation: Delocalization of electron density from the π-orbitals of the isoquinoline ring (donors) into the antibonding σ* orbitals of the C-Br and C-N (nitro) bonds.

Resonance Effects: Interactions involving the lone pairs on the oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline ring. For instance, the lone pair orbitals (LP) on the oxygen atoms can act as donors, interacting with the antibonding π* orbitals of the aromatic ring.

These interactions collectively influence the molecule's geometry, stability, and electronic properties. The strong electron-withdrawing nature of the nitro and bromo substituents leads to significant charge delocalization and polarization throughout the molecular framework.

Interactive Table: Representative NBO Donor-Acceptor Interactions in this compound

The following table provides hypothetical but representative data for the most significant intramolecular interactions and their stabilization energies (E(2)) as would be determined by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (Isoquinoline) | π* (C5-C6) | 4.8 | Lone Pair -> Antibonding π |

| LP (2) O (Nitro) | π* (N-O) | 25.3 | Lone Pair -> Antibonding π (Internal Resonance) |

| π (C5-C6) | π* (C9-C10) | 18.5 | π -> π* (Ring Delocalization) |

| π (C8-C9) | σ* (C7-Br) | 2.1 | π -> σ* (Hyperconjugation) |

| LP (1) Br | σ* (C6-C7) | 1.5 | Lone Pair -> Antibonding σ |

Solvation Effects and Environmental Influence on Electronic Properties (e.g., IEFPCM Model)

The electronic properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models in computational chemistry are used to simulate the effects of a solvent on a solute molecule. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective implicit solvation model. gaussian.com In this approach, the solvent is represented as a continuous, polarizable dielectric medium rather than individual solvent molecules. gaussian.com This model is computationally efficient for calculating how a solvent affects properties such as molecular stability, geometry, and electronic structure.

For a polar molecule like this compound, the presence of a solvent, especially a polar one, is expected to have a pronounced effect. The solvent's dielectric field can interact with the solute's dipole moment, leading to stabilization and altering the distribution of electron density. Key electronic properties influenced by solvation include:

Dipole Moment: Polar solvents will generally increase the magnitude of the molecular dipole moment due to the reaction field induced in the solvent, which in turn polarizes the solute.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are altered by solvation. Typically, polar solvents will stabilize both orbitals, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. This gap is a crucial indicator of chemical reactivity and electronic excitation energies.

By performing IEFPCM calculations in various solvents (e.g., water, methanol, acetonitrile), a theoretical understanding of how environmental polarity modulates the electronic characteristics of this compound can be achieved.

Interactive Table: Theoretical Solvation Effects on Electronic Properties of this compound

This table presents hypothetical data illustrating the impact of different solvent environments on key electronic properties of the molecule, as calculated using the IEFPCM model.

| Property | Gas Phase | Acetonitrile (ε=37.5) | Methanol (ε=32.7) | Water (ε=78.4) |

| Dipole Moment (Debye) | 4.2 | 5.1 | 5.3 | 5.6 |

| HOMO Energy (eV) | -7.8 | -8.0 | -8.1 | -8.3 |

| LUMO Energy (eV) | -3.5 | -3.8 | -3.9 | -4.1 |

| HOMO-LUMO Gap (eV) | 4.3 | 4.2 | 4.2 | 4.2 |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, key reactivity indicators derived from quantum chemical calculations include Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Theory: The distribution of the HOMO and LUMO provides insight into reaction sites. The HOMO, being the orbital most likely to donate electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the orbital most likely to accept electrons, highlights regions prone to nucleophilic attack. For this compound, the strong electron-withdrawing groups are expected to lower the energy of the LUMO and localize it over the aromatic ring, making the molecule a candidate for nucleophilic aromatic substitution.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are attractive to electrophiles. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the areas around the nitro group's oxygen atoms would show a strong negative potential, while the hydrogen atoms and regions of the carbon framework would exhibit positive potential.

Interactive Table: Conceptual Reactivity Descriptors for this compound

This table shows representative values for global reactivity descriptors calculated from hypothetical HOMO (-7.8 eV) and LUMO (-3.5 eV) energies.

| Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 7.8 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 3.5 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.15 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | 5.65 | Power of an atom to attract electrons to itself. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | 7.41 | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

Environmental Fate and Atmospheric Oxidation Studies (e.g., OH Radical Reactions)

The environmental fate of a chemical compound is determined by its persistence and degradation pathways in various environmental compartments. For organic compounds released into the atmosphere, a primary degradation mechanism is oxidation initiated by hydroxyl radicals (•OH). unito.it The •OH radical, often referred to as the "detergent of the atmosphere," is a highly reactive species responsible for the initial step in the breakdown of most atmospheric pollutants. unito.it

Theoretical studies can be employed to investigate the atmospheric lifetime of this compound by modeling its reaction with •OH radicals. nih.gov The primary reaction pathways for aromatic compounds with •OH are:

•OH Addition: The radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical intermediate. This is often the dominant pathway for aromatic systems.

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the aromatic ring, forming water and an aryl radical.

Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface for these reactions. By calculating the activation energies for each possible reaction channel (i.e., addition at different carbon atoms or abstraction of different hydrogen atoms), the most favorable pathway can be identified. The calculated reaction rate constants can then be used in atmospheric models, along with typical atmospheric •OH concentrations, to estimate the compound's atmospheric lifetime. This provides a crucial assessment of its persistence and potential for long-range transport. Subsequent reactions of the initial products with other atmospheric species like O₂, NO, and NO₂ determine the ultimate degradation products. rsc.orgrsc.org

Interactive Table: Hypothetical Atmospheric Degradation Pathways of this compound by •OH Radicals

This table presents hypothetical calculated activation energies and rate constants for the initial reactions with •OH, leading to an estimated atmospheric lifetime.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| •OH addition to C-6 | 2.5 | 5.2 x 10⁻¹² | ~2.2 days |

| •OH addition to C-8 | 3.1 | 3.9 x 10⁻¹² | ~2.9 days |

| H-abstraction from C-6 | 8.9 | 1.1 x 10⁻¹⁴ | ~1040 days |

| H-abstraction from C-8 | 9.5 | 7.5 x 10⁻¹⁵ | ~1520 days |

| Overall Lifetime (based on dominant pathway) | - | - | ~2.2 days |

Note: The atmospheric lifetime (τ) is estimated using the formula τ = 1 / (k * [OH]), assuming a typical global average tropospheric •OH concentration of 1 x 10⁶ molecules cm⁻³.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic methods for complex molecules like 7-Bromo-5-nitroisoquinoline. Future research will likely prioritize the replacement of conventional synthetic protocols, which often rely on harsh reagents and generate significant waste, with more eco-friendly alternatives.

Key areas of innovation are expected to include:

Catalytic C-H Activation: Direct C-H functionalization offers a more atom-economical approach to introducing bromo and nitro groups onto the isoquinoline (B145761) core, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for nitration and bromination reactions, which are often highly exothermic. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The use of enzymes, such as halogenases and nitrating enzymes, presents a promising green alternative for the regioselective synthesis of this compound under mild conditions.

Alternative Solvents and Energy Sources: Research into the use of benign solvents, such as ionic liquids or supercritical fluids, and energy sources like microwave and ultrasound irradiation, can significantly reduce the environmental impact of the synthesis. asm.orgdntb.gov.ua

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Halogenated Nitroaromatics

| Feature | Conventional Methods | Potential Green Innovations |

| Reagents | Strong acids (e.g., fuming nitric acid, oleum), stoichiometric brominating agents | Catalytic systems, biocatalysts, milder reagents |

| Solvents | Often chlorinated or volatile organic solvents | Benign solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy | Conventional heating | Microwave irradiation, sonication, photocatalysis |

| Waste | Significant acid waste, by-products | Reduced waste streams, catalyst recycling |

| Safety | Hazardous reagents, exothermic reactions | Improved process control (e.g., flow chemistry), less hazardous materials |

Unveiling Novel Reactivity Profiles and Catalytic Applications

The unique electronic landscape of this compound, shaped by the electron-withdrawing nitro group and the versatile bromo substituent, suggests a rich and largely unexplored reactivity profile. Future research is anticipated to delve into harnessing this reactivity for novel chemical transformations and catalytic applications.

The bromine atom at the 7-position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position, thereby creating a library of novel isoquinoline derivatives.

Conversely, the nitro group at the 5-position strongly activates the isoquinoline ring towards nucleophilic aromatic substitution (SNAr). This opens up possibilities for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at positions ortho and para to the nitro group. The interplay between the bromo and nitro groups could also lead to complex, yet synthetically useful, reaction cascades.

Furthermore, the isoquinoline nitrogen atom and the potential for creating derivatives with chelating functionalities suggest that this compound could serve as a ligand for transition metal catalysts. Such catalysts could find applications in a variety of organic transformations, including hydrogenations, oxidations, and C-C bond-forming reactions.

Expanding the Scope of Derivatization for Functional Material Design

The intrinsic properties of the this compound scaffold make it an attractive building block for the design of novel functional materials. The presence of both an electron-withdrawing group (nitro) and a modifiable site (bromo) allows for the fine-tuning of its electronic and photophysical properties.

Future research is expected to focus on the synthesis of derivatives for applications in:

Optoelectronics: By strategically introducing electron-donating and electron-accepting groups through derivatization, it may be possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The derivatization of other bromo-amino-substituted aromatic systems has shown promise for color-tunable luminescent applications.

Non-Linear Optics (NLO): The inherent asymmetry and polarized nature of certain this compound derivatives could result in significant NLO properties, making them candidates for applications in optical communications and data storage.

Supramolecular Chemistry: The aromatic isoquinoline core provides a platform for designing molecules capable of self-assembly through π-π stacking and other non-covalent interactions. This could lead to the formation of ordered nanostructures with interesting electronic and photophysical properties.

Table 2: Potential Functional Material Applications of this compound Derivatives

| Application Area | Key Molecular Design Strategy | Potential Functionality |

| Optoelectronics | Introduction of donor-acceptor moieties | Tunable emission/absorption, charge transport |

| Non-Linear Optics | Creation of highly polarized structures | Second- or third-order NLO response |

| Sensors | Functionalization with specific recognition units | Selective detection of analytes |

| Supramolecular Assemblies | Design for controlled intermolecular interactions | Formation of ordered nanostructures |

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between computational chemistry and experimental synthesis will be crucial in accelerating the discovery and development of new applications for this compound. nih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, electronics, and reactivity, thereby guiding experimental efforts.

Future computational studies are likely to focus on:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be employed to model the transition states and reaction pathways for various transformations of this compound. This can help in optimizing reaction conditions and predicting the feasibility of novel reactions.

In Silico Design of Functional Materials: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired electronic and photophysical properties for specific applications. This in silico approach can significantly reduce the time and resources required for experimental screening.

Understanding Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of novel derivatives, aiding in the interpretation of experimental spectroscopic data and the design of molecules with specific photophysical characteristics.

Modeling Intermolecular Interactions: Molecular dynamics simulations can provide insights into the self-assembly behavior of this compound derivatives, which is essential for the design of supramolecular materials. nih.gov

The integration of these computational approaches will not only deepen our fundamental understanding of this compound but also rationalize and guide the experimental design of new synthetic strategies and functional materials.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.